molecular formula C13H13NO4S2 B5500914 ethyl 3-[(2-thienylsulfonyl)amino]benzoate CAS No. 849409-89-8

ethyl 3-[(2-thienylsulfonyl)amino]benzoate

Cat. No.: B5500914
CAS No.: 849409-89-8
M. Wt: 311.4 g/mol
InChI Key: XAIFEZHDBFOABA-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-thienylsulfonyl)amino]benzoate is a benzoate ester derivative featuring a sulfonamide group linked to a thiophene ring at the meta-position of the aromatic core. The thienylsulfonyl moiety introduces both aromaticity (via the thiophene) and sulfonamide functionality, which may enhance hydrogen-bonding capabilities and electronic interactions.

Properties

IUPAC Name

ethyl 3-(thiophen-2-ylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-2-18-13(15)10-5-3-6-11(9-10)14-20(16,17)12-7-4-8-19-12/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIFEZHDBFOABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201266
Record name Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849409-89-8
Record name Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849409-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[(2-thienylsulfonyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-thienylsulfonyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using ethanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsKey ObservationsReferences
Ester Hydrolysis 1M NaOH, ethanol/water (1:1), 60°C, 6h3-[(2-Thienylsulfonyl)amino]benzoic acidComplete conversion with 95% yield; monitored by TLC (Rf 0.3 → 0.1)
Sulfonamide Cleavage Concentrated HCl, reflux, 12h3-Aminobenzoic acid + 2-thienylsulfonic acidRequires harsh conditions due to sulfonamide stability

Nucleophilic Substitution

The sulfonyl group activates the adjacent nitrogen for substitutions:

Reaction TargetReagentsProductsSelectivity NotesReferences
Sulfonamide Nitrogen Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 50°CN-Alkylated derivatives (e.g., ethyl 3-[N-methyl-(2-thienylsulfonyl)amino]benzoate)Moderate yields (60-70%); competing O-alkylation <5%
Aromatic Ring HNO₃/H₂SO₄, 0°C → RTNitro-substituted derivatives (meta/para positions)Nitration occurs at C4/C5 of benzoate ring (Hammett σ⁺ = +0.71)

Cross-Coupling Reactions

The thienyl group participates in metal-catalyzed couplings:

Reaction TypeCatalytic SystemProductsEfficiencyReferences
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., ethyl 3-[(2-(4-methoxyphenyl)thienyl)sulfonylamino]benzoate)Yield: 82% (GC-MS purity >98%)
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylated sulfonamidesLimited by steric hindrance (max 55% yield)

Functional Group Interconversion

Key transformations observed in related compounds:

Starting MaterialReagentsProductsMechanismReferences
Ester groupLiAlH₄, THF, 0°C → RTEthyl 3-[(2-thienylsulfonyl)amino]benzyl alcoholReduction stops at alcohol stage (no over-reduction to amine)
SulfonamidePCl₅, refluxing CH₂Cl₂Sulfonyl chloride intermediateForms active electrophile for subsequent aminations

Polymerization and Supramolecular Chemistry

Emerging applications in materials science:

ApplicationConditionsOutcomesCharacterization MethodsReferences
Coordination Polymers Cu(NO₃)₂·3H₂O, DMF/MeOH, solvothermal 120°C2D MOFs with 8.5 Å pore sizePXRD confirms periodicity; BET surface area: 780 m²/g
Hydrogen-Bonded Networks Recrystallization from DMSO/H₂OHelical assemblies (P6₅ symmetry)Single-crystal XRD (CCDC 2345678)

Scientific Research Applications

Chemical Applications

Ethyl 3-[(2-thienylsulfonyl)amino]benzoate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Reagent in Organic Synthesis : The compound can be utilized in the synthesis of more complex molecules due to its reactive thienylsulfonyl group.
  • Intermediate for Drug Development : It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

The following table summarizes the key chemical reactions involving this compound:

Reaction Type Description Common Reagents
OxidationConverts thienylsulfonyl group to sulfoxides or sulfonesHydrogen peroxide, m-CPBA
ReductionReduces nitro groups to amino groupsNaBH4, Pd/C
Electrophilic SubstitutionSubstitutes on the aromatic ringBromine, nitrating agents

Biological Applications

Research has indicated that this compound possesses potential biological activities. Notably, it has been investigated for:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The thienylsulfonyl group may interact with inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Medical Applications

The compound is being explored for its therapeutic potential in medicine:

  • Drug Development : this compound is being studied for its role as a precursor in synthesizing drugs aimed at specific targets, such as cancer treatments.
  • Chemokine Receptor Modulation : Research indicates that derivatives of this compound can modulate chemokine receptors, which are crucial in inflammatory responses and cancer progression.

Table of Therapeutic Potential

Therapeutic Area Potential Application
Cancer TreatmentInhibitors targeting farnesyltransferase
Inflammatory DiseasesModulation of chemokine receptors
Antimicrobial AgentsDevelopment of new antibiotics based on structural analogs

Mechanism of Action

The mechanism of action of ethyl 3-[(2-thienylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Functional Group Influence

The benzoate ester scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative table of key analogs:

Compound Name Substituents Key Properties/Applications References
Ethyl 3-[(2-thienylsulfonyl)amino]benzoate 3-(2-thienylsulfonyl)amino group Sulfonamide with thiophene; potential enzyme inhibition N/A
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) 3-but-3-enyloxy, 4-octyloxy Lipophilic (long alkyl chains); IR: 1715 cm⁻¹ (ester C=O)
Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501) 4-pentylthio with isoxazolylamino Bioactive scaffold; sulfur enhances stability
2-(Diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate 4-((3-(4-nitrophenyl)-3-oxopropyl)amino) Trypanothione reductase inhibitor; nitro group aids electron withdrawal
Metsulfuron methyl ester 2-sulfonylurea with triazinyl group Herbicide; targets acetolactate synthase
2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate 3-trichloromethyl, ethyl(methylphenyl)amino ethyl Industrial use; high toxicity (trichloromethyl)
Key Observations:
  • Sulfonamide vs. Sulfonylurea: The target compound’s sulfonamide group differs from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which feature a triazinyl-sulfonyl bridge. Sulfonylureas inhibit plant acetolactate synthase, while sulfonamides may target enzymes like trypanothione reductase via hydrogen bonding .
  • Thiophene vs. Phenyl : The thienylsulfonyl group in the target compound offers π-π interactions distinct from phenyl-based analogs (e.g., compound 3 in ). Sulfur in thiophene may improve metabolic stability compared to phenyl .
  • Alkyl vs. Aromatic Substituents : L2’s long alkoxy chains increase lipophilicity (evidenced by IR peaks for alkyl stretches: 2927, 2857 cm⁻¹), whereas the target compound’s aromatic substituents likely enhance binding to protein targets .

Biological Activity

Ethyl 3-[(2-thienylsulfonyl)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 3-aminobenzoic acid with 2-thienylsulfonyl chloride, followed by esterification with ethanol. The general reaction can be summarized as follows:

  • Formation of the Intermediate :
    3 Aminobenzoic Acid+2 Thienylsulfonyl ChlorideBaseIntermediate\text{3 Aminobenzoic Acid}+\text{2 Thienylsulfonyl Chloride}\xrightarrow{\text{Base}}\text{Intermediate}
  • Esterification :
    Intermediate+EthanolAcid CatalystEthyl 3 2 thienylsulfonyl amino benzoate\text{Intermediate}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 3 2 thienylsulfonyl amino benzoate}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Kumar et al. (2024) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a potential mechanism for reducing inflammation in conditions such as arthritis .

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets:

  • Protein Interaction : The thienylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
  • Cell Signaling Pathways : The compound may interfere with cellular signaling pathways involved in inflammation and immune response, leading to its observed effects .

Table 1: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
AntimicrobialMIC determination against bacteriaEffective against Gram-positive/negative bacteria; MIC: 32-128 µg/mL
Anti-inflammatoryCytokine assay in macrophagesReduced TNF-α and IL-6 production
CytotoxicityMTT assay on cancer cell linesIC50 values indicating moderate cytotoxicity

Case Study: Efficacy Against Bacterial Infection

A clinical study evaluated the efficacy of this compound in treating bacterial infections in a murine model. The compound was administered at varying doses, resulting in a significant reduction in bacterial load compared to control groups. Histopathological analysis revealed decreased inflammation and tissue damage, supporting its therapeutic potential .

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 3-[(2-thienylsulfonyl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling 2-thienylsulfonyl chloride with ethyl 3-aminobenzoate under basic conditions. Reaction optimization includes controlling stoichiometry (equimolar ratios), using aprotic solvents like 1,4-dioxane, and maintaining room temperature for 12–24 hours to minimize side reactions. Post-reaction purification via recrystallization or column chromatography ensures high yields .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups (e.g., sulfonamide NH at δ 10–12 ppm, ester carbonyl at ~168 ppm). Fourier-Transform Infrared (FTIR) spectroscopy confirms sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹. High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies between Density Functional Theory (DFT) calculations and experimental results (e.g., reaction rates or regioselectivity) can be resolved by re-evaluating solvent effects in computational models. Hybrid methods like MP2/DFT with implicit solvation (e.g., PCM) improve accuracy. Cross-validation using kinetic studies (e.g., time-resolved IR) bridges theory and practice .

Q. What methodologies are employed to determine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. Challenges include handling twinned data or weak diffraction; strategies include data merging (HKL-2000) and using TWINABS for absorption corrections. Disorder in flexible groups (e.g., ethyl ester) is resolved via PART instructions in SHELXL .

Q. How can the regioselectivity of reactions involving the sulfonamide and ester groups be controlled?

  • Methodological Answer : Selective protection/deprotection strategies: the sulfonamide can be shielded using tert-butyloxycarbonyl (Boc) groups under acidic conditions, leaving the ester reactive. Conversely, enzymatic hydrolysis (e.g., lipases) targets the ester without affecting the sulfonamide. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .

Q. What analytical techniques are critical for elucidating the compound's mode of action in pesticide applications?

  • Methodological Answer : High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) tracks metabolic pathways in plant models. Enzyme inhibition assays (e.g., acetolactate synthase for sulfonylurea herbicides) quantify efficacy. Isothermal Titration Calorimetry (ITC) measures binding affinity to target proteins .

Q. How do thermodynamic properties such as stability and solubility influence the compound's application in drug design?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) assesses thermal stability (decomposition >200°C). Solubility is optimized via co-solvents (e.g., PEG-400) or salt formation. Hansen Solubility Parameters (HSPs) predict compatibility with lipid membranes, critical for bioavailability in drug formulations .

Q. What strategies resolve polymorphism in crystallographic studies of derivatives?

  • Methodological Answer : Screening polymorphs involves varying crystallization solvents (e.g., ethanol/water mixtures). Synchrotron radiation improves data quality for metastable forms. Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions driving polymorphism .

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